molecular formula C23H23N3O4S2 B2903606 N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1790195-47-9

N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide

Cat. No. B2903606
CAS RN: 1790195-47-9
M. Wt: 469.57
InChI Key: HCBJHVBIMZTSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs, including a 2,2-dimethyl-2,3-dihydrobenzofuran moiety , a tetrahydrothiazolo[5,4-c]pyridine ring, and a thiophene-3-carboxamide group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar structures often involves various bond formation strategies . For instance, the formation of the 2,2-dimethyl-2,3-dihydrobenzofuran moiety could potentially involve cyclization approaches or rearrangement reactions .

Scientific Research Applications

Cancer Research

The 2,3-dihydrobenzofuran moiety present in the compound has been associated with activity against cancer . This suggests that the compound could be investigated for its efficacy in inhibiting cancer cell growth or inducing apoptosis in various cancer cell lines.

Tuberculosis Treatment

Compounds containing the dihydrobenzofuran ring have shown activity against tuberculosis . Research could explore the potential of this compound as a novel therapeutic agent against TB, particularly in drug-resistant strains.

Malaria Prophylaxis

Given the historical activity of dihydrobenzofuran derivatives against malaria , this compound may serve as a starting point for the development of new antimalarial medications or prophylactic agents.

Cataract Prevention

The structural motif of dihydrobenzofuran has been linked to activity against cataracts . The compound could be part of studies aiming to understand its preventative effects on cataract formation or progression.

Enzyme Inhibition

The compound’s structure suggests potential for specific enzyme inhibition, such as α-glucosidase and aldose reductase, which are implicated in diabetes management . Research could be directed towards its application in diabetic therapies.

Anti-inflammatory Properties

Dihydrobenzofuran derivatives have demonstrated properties against inflammatory enzymes like 5-LOX and COX-2 . This compound could be analyzed for its anti-inflammatory potential, possibly contributing to treatments for chronic inflammatory diseases.

Neurological Disorders

Activity at the muscarinic M3 receptor has been observed with dihydrobenzofuran-containing compounds . This suggests possible research applications in neurological disorders where muscarinic receptors play a role, such as Alzheimer’s disease.

Antioxidant and Cytoprotective Effects

The compound’s framework, due to the presence of the dihydrobenzofuran unit, might exhibit antioxidant properties . Studies could investigate its role in cellular protection against oxidative stress, which is a factor in many degenerative diseases.

properties

IUPAC Name

N-[5-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-23(2)10-14-4-3-5-17(20(14)30-23)29-12-19(27)26-8-6-16-18(11-26)32-22(24-16)25-21(28)15-7-9-31-13-15/h3-5,7,9,13H,6,8,10-12H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBJHVBIMZTSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CSC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide

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